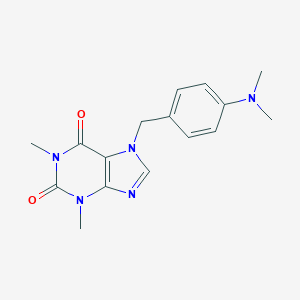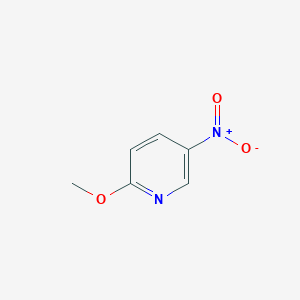![molecular formula C10H8F3N3 B154782 1-[2-(Trifluormethyl)-4-chinolyl]hydrazin CAS No. 1828-97-3](/img/structure/B154782.png)
1-[2-(Trifluormethyl)-4-chinolyl]hydrazin
Übersicht
Beschreibung
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine is a chemical compound with the molecular formula C10H8F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, and a hydrazine moiety.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine typically involves the reaction of 2-(trifluoromethyl)-4-quinolinecarboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification methods such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinoline compounds.
Substitution: Formation of substituted quinoline derivatives.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine vs. 1,2,4-Triazoles: Both compounds contain a trifluoromethyl group, but 1,2,4-triazoles have a different ring structure, leading to distinct chemical properties and reactivity.
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine vs. 1,2,4-Triazines: Triazines also contain a trifluoromethyl group but differ in their ring structure and reactivity, making them suitable for different applications.
Uniqueness: 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine is unique due to its combination of a quinoline ring with a trifluoromethyl group and a hydrazine moiety. This structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNRPMWZIXBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299211 | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-97-3 | |
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
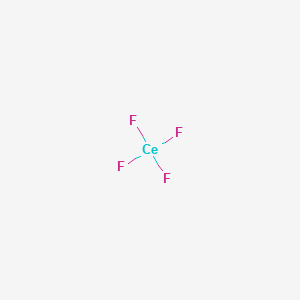
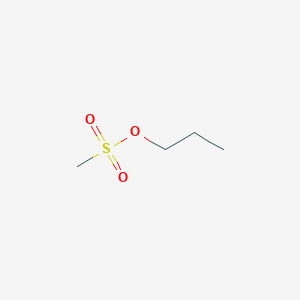

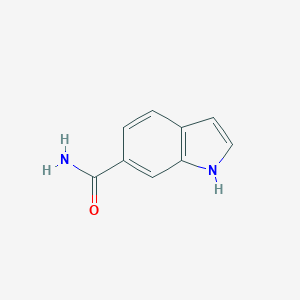

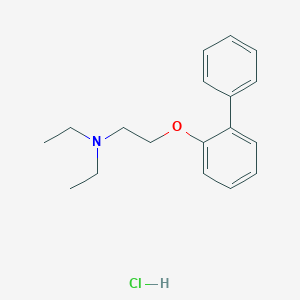
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)



